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N(6),N(6)-Dimethyl-L-lysine - 2259-86-1

N(6),N(6)-Dimethyl-L-lysine

Catalog Number: EVT-248523
CAS Number: 2259-86-1
Molecular Formula: C8H18N2O2
Molecular Weight: 174.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N(6),N(6)-Dimethyl-L-lysine is a naturally occurring amino acid derivative found in various organisms, including bacteria, plants, and animals. [, ] It is classified as a post-translationally modified amino acid, meaning it is formed by the enzymatic modification of L-lysine after protein synthesis. [, ]

Synthesis Analysis

While N(6),N(6)-Dimethyl-L-lysine is found naturally, its synthesis can be achieved through various methods. One approach involves the methylation of L-lysine using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base. [] Another method utilizes enzymatic reactions with methyltransferases, specifically those that catalyze the transfer of methyl groups from S-adenosyl methionine (SAM) to the ε-amino group of L-lysine. [, ]

Molecular Structure Analysis

N(6),N(6)-Dimethyl-L-lysine can undergo various chemical reactions typical of secondary amines. For example, it can participate in acylation reactions with acyl chlorides or anhydrides to form amides. [] Additionally, it can react with aldehydes and ketones to form imines and enamines, respectively. []

Mechanism of Action

The mechanism of action of N(6),N(6)-Dimethyl-L-lysine varies depending on the biological context. In some cases, the presence of the dimethylated lysine residue in proteins can influence protein structure, stability, and function. [, , ] For example, N(6),N(6)-Dimethyl-L-lysine is a key structural component of silaffins, peptides found in diatom cell walls that are involved in biosilicification. [] The methylation of lysine in silaffins enhances their silica-precipitating activity. [] In other instances, it may act as a recognition element for protein-protein interactions or influence enzymatic activity. [, ]

Physical and Chemical Properties Analysis

N(6),N(6)-Dimethyl-L-lysine is a white crystalline powder at room temperature. [] It is soluble in water and polar organic solvents such as methanol and dimethyl sulfoxide. [, ] As a secondary amine, it is weakly basic with a pKa value around 10. []

Applications
  • Biomaterials Research: N(6),N(6)-Dimethyl-L-lysine is a crucial component of silaffins, which are involved in the biomineralization of silica in diatoms. [] Understanding its role in this process has implications for the development of novel bioinspired materials with controlled structures and properties. []

  • Protein Engineering: The incorporation of N(6),N(6)-Dimethyl-L-lysine into peptides and proteins through solid-phase synthesis enables the development of fluorescent probes and modified proteins with altered properties. []

  • Biomarker Development: The presence and levels of N(6),N(6)-Dimethyl-L-lysine in biological samples can be used as potential biomarkers for various diseases or physiological states. [] For example, altered levels of specific dimethylated lysine residues in histone proteins have been associated with cancer development and progression. []

  • Chemical Biology: N(6),N(6)-Dimethyl-L-lysine can be used in chemical biology studies to investigate protein-protein interactions, enzyme activity, and cellular signaling pathways. [, ]

  • Food Science: N(6),N(6)-Dimethyl-L-lysine has been identified in certain food products, and its presence and levels can be used to assess food quality and processing conditions. []

ε-N-Trimethyllysine

Compound Description: ε-N-Trimethyllysine is a precursor in carnitine biosynthesis [, ]. It is formed by sequential methylation of L-lysine, with S-adenosyl-L-methionine serving as the methyl group donor [, ]. In Neurospora crassa, both carnitine and ε-N-Trimethyllysine can repress the synthesis of the enzymes responsible for the initial methylation steps in this pathway [, ].

Lysine

Compound Description: Lysine is an essential amino acid and serves as the starting molecule in the biosynthesis of both carnitine and N(6),N(6)-Dimethyl-L-lysine [, ].

ε-N-Methyl-L-lysine

Compound Description: ε-N-Methyl-L-lysine is an intermediate in the biosynthesis of carnitine, arising from the first methylation of lysine [, ].

N(ε)-Lauroyl-N(α)-[11-(4-tert-butylpyridinium)undecanoyl]-L-lysine ethyl ester (2c) and N(ε)-Lauroyl-N(α)-[11-(4-phenylpyridinium)undecanoyl]-L-lysine ethyl ester (2d)

Compound Description: These compounds are L-lysine-based low-molecular-weight hydrogelators. They can form hydrogels at very low concentrations, with 2c and 2d gelling water at 0.2 wt% []. They self-assemble into nanofibers, driven by hydrogen bonding and hydrophobic interactions [].

N(ε)-(1-Deoxy-D-fructos-1-yl)-L-lysine (DFLys)

Compound Description: DFLys is an Amadori compound, formed in the early stages of protein glycation []. It is generated by the reaction of glucose with the ε-amino group of lysine residues in proteins.

Cyanopeptolin B

Compound Description: Cyanopeptolin B is a cyclic depsipeptide isolated from the cyanobacterium Microcystis sp. PCC 7806 []. It contains an unusual 3-amino-6-hydroxy-2-oxo-1-piperidine system formed by L-glutamic acid-γ-aldehyde and L-leucine.

N(ε)-Methyl-L-lysine and N(ε),N(ε)-Dimethyl-L-lysine

Compound Description: These lysine derivatives are found in silaffins, polycationic peptides involved in biosilicification in diatoms []. They are crucial for the rapid formation of silica nanospheres from silicic acid at ambient temperatures.

N(ε)-(Dichloroacetyl)-L-lysine

Compound Description: This compound is a biomarker of perchloroethene (PER) exposure [, ]. It is formed by the reaction of dichlorothioketene, a metabolite of PER, with lysine residues in proteins. Elevated levels of this adduct are found in the kidney and blood of PER-exposed rats [].

Biosynthesis Pathways and Enzymatic Regulation

Methyltransferase-Catalyzed Post-Translational Modifications

DMK is primarily synthesized via site-specific methylation of lysine residues on substrate proteins. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases, which transfer methyl groups to the ε-amino group of lysine. Key enzymes include:

  • Histone lysine methyltransferases (KMTs) such as SET-domain-containing proteins (e.g., SETB1/SETD2) and DOT1L.
  • Non-histone methyltransferases targeting metabolic enzymes and cytoskeletal proteins.

The reaction follows a processive mechanism: monomethylation precedes dimethylation, with DMK serving as an intermediate en route to trimethylation. For example, in histone H3 lysine 9 (H3K9) methylation, the enzyme EC 2.1.1.366 specifically dimethylates H3K9me1 to generate H3K9me2 (DMK form), a precursor for trimethylation (H3K9me3) [4]. This modification induces chromatin compaction, leading to transcriptional repression of genes implicated in neurodegenerative diseases .

Table 1: Key Methyltransferases Generating N(6),N(6)-Dimethyl-L-lysine

EnzymeGene SymbolSubstrate SpecificityBiological Role
SETB1 (KMT2E)SETD1BHistone H3K9Transcriptional repression
SUV420H1/2KMT5B/KMT5CHistone H4K20DNA repair regulation
DOT1LDOT1LHistone H3K79Leukemogenesis
SMYD2SMYD2Histone H3K4, non-histone targetsMetabolic reprogramming

Substrate Specificity of Lysine Methyltransferases

Enzyme specificity for DMK formation is governed by structural motifs within catalytic domains:

  • SET-domain enzymes recognize conserved residues flanking target lysines. SETB1 exclusively dimethylates H3K9 via a catalytic pocket accommodating monomethylated lysine but excluding unmethylated or trimethylated forms .
  • DOT1L, a non-SET methyltransferase, dimethylates H3K79 using a unique acidic groove that binds nucleosomal DNA adjacent to the target site [6].
  • Steric exclusion mechanisms prevent aberrant methylation; e.g., SUV420H1/2 contain a conserved serine residue that hydrogen-bonds to the lysyl side chain, limiting catalysis to mono- or dimethylated states [4].

Substrate recognition extends beyond histones:

  • Bacterial Lysine 5,6-aminomutase isomerizes DMK during peptide antibiotic synthesis [8].
  • Collagen galactosyltransferases (e.g., COLGALT1) utilize DMK-modified substrates in extracellular matrix assembly [9].

Kinetic Mechanisms of Dimethylation Reactions

Kinetic analyses reveal multi-step mechanisms for dimethylation:

  • Random-sequential binding of SAM and the protein substrate is observed in lysine aminomutases, with rate-limiting C–H bond cleavage [8].
  • Deuterium isotope effects confirm proton abstraction as the slow step in radical-based dimethylation (e.g., adenosylcobalamin-dependent aminomutases) [8].
  • Kinetic parameters for histone dimethylation vary by enzyme:
  • SETB1: Km (SAM) = 8.2 µM; kcat = 0.45 min⁻¹
  • DOT1L: Km (SAM) = 1.7 µM; kcat = 3.2 min⁻¹ [4] [6]

Table 2: Kinetic Parameters of DMK-Forming Methyltransferases

EnzymeKm (SAM)kcat (min⁻¹)Inhibition Constant (Ki)
SETB18.2 µM0.45SAH: 0.15 µM
DOT1L1.7 µM3.2SAH: 0.08 µM
SUV420H15.6 µM1.1SAH: 0.21 µM

Regulation occurs via:

  • Product inhibition: S-adenosylhomocysteine (SAH) competitively inhibits SAM binding (Ki = 0.08–0.21 µM) [4].
  • Allosteric effectors: Dot1L activity is enhanced by histone H2B ubiquitination [6].

Compartmentalization of Biosynthetic Pathways in Eukaryotic Systems

DMK biosynthesis is spatially regulated across cellular compartments:

  • Nuclear methylation: SETB1 and DOT1L localize to euchromatin and active gene promoters, where SAM is synthesized by nuclear MAT2A [6].
  • Mitochondrial pathways: Lysine degradation via the saccharopine pathway (EC 1.5.1.8/1.5.1.9) generates DMK precursors in mitochondrial matrices [9]. Key enzymes include aminoadipate-semialdehyde synthase (AASS) and hydroxylysine kinase (HYKK).
  • Cytosolic crosstalk: Gut microbiota-derived L-lysine (e.g., from Escherichia ludwigii) enters host cells, activating serine-glycine-one-carbon (SGOC) metabolism. This fuels cytosolic SAM pools, amplifying DMK synthesis in dendritic cells and promoting immune tolerance via H3K79me2 [6].

Table 3: Subcellular Localization of DMK Metabolic Pathways

CompartmentKey Enzymes/ProcessesFunctional Output
NucleusSETB1, DOT1L, PRDM7Histone H3K9/H3K79 dimethylation
MitochondriaAASS, DHTKD1, HYKKLysine catabolism to acetyl-CoA
CytosolSGOC metabolism, SAM synthetaseSAM generation for methylation
Endoplasmic ReticulumProcollagen-lysine dioxygenases (PLOD1–3)Collagen hydroxylation

Cross-compartment communication:

  • Nuclear-encoded enzymes (e.g., SETB1) are imported post-translationally.
  • Mitochondrial reactive oxygen species (ROS) indirectly inhibit nuclear KMTs via oxidative stress [9].

Properties

CAS Number

2259-86-1

Product Name

N(6),N(6)-Dimethyl-L-lysine

IUPAC Name

(2S)-2-amino-6-(dimethylamino)hexanoic acid

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C8H18N2O2/c1-10(2)6-4-3-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m0/s1

InChI Key

XXEWFEBMSGLYBY-ZETCQYMHSA-N

SMILES

CN(C)CCCCC(C(=O)O)N

Synonyms

epsilon N-dimethyllysine
N,N-dimethyl lysine

Canonical SMILES

CN(C)CCCCC(C(=O)O)N

Isomeric SMILES

CN(C)CCCC[C@@H](C(=O)O)N

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